![molecular formula C27H23N3O3S2 B283119 Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283119.png)
Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate
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Overview
Description
Ethyl 7-(4-methylbenzylidene)-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate, commonly known as EMDT, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of EMDT involves the inhibition of several key cellular pathways that are essential for cancer cell growth and survival. EMDT targets the PI3K/AKT/mTOR pathway, which is frequently dysregulated in cancer cells, leading to uncontrolled cell growth and survival. EMDT also inhibits the NF-κB pathway, which is involved in the regulation of inflammation and cell survival. By targeting these pathways, EMDT effectively inhibits cancer cell growth and promotes apoptosis.
Biochemical and Physiological Effects:
EMDT has been shown to have several biochemical and physiological effects. In addition to its anti-cancer activity, EMDT has been shown to exhibit anti-inflammatory activity, which may be beneficial in the treatment of various inflammatory diseases. EMDT has also been shown to have antioxidant properties, which may help protect against oxidative damage and cellular stress.
Advantages and Limitations for Lab Experiments
One of the main advantages of EMDT is its potent anti-cancer activity, which makes it a promising candidate for the development of new cancer therapies. EMDT is also relatively easy to synthesize and has a high degree of purity, which makes it suitable for use in laboratory experiments. However, one of the limitations of EMDT is its low solubility in water, which may make it difficult to administer in vivo.
Future Directions
There are several future directions for the research and development of EMDT. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new formulations of EMDT that improve its solubility and bioavailability. Additionally, further studies are needed to investigate the potential therapeutic applications of EMDT in other diseases, such as inflammatory and infectious diseases. Finally, the development of new analogs of EMDT may lead to the discovery of even more potent and selective anti-cancer agents.
Synthesis Methods
EMDT can be synthesized by the reaction of 4-methylbenzaldehyde and ethyl 7-amino-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate in the presence of a suitable catalyst. The reaction yields EMDT as a white crystalline solid with a high degree of purity.
Scientific Research Applications
EMDT has been extensively studied for its potential therapeutic applications, particularly in the field of cancer research. Studies have shown that EMDT exhibits potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. EMDT works by inhibiting the growth and proliferation of cancer cells, inducing cell cycle arrest, and promoting apoptosis. In addition to cancer research, EMDT has also shown potential as an antibacterial and antifungal agent.
properties
Molecular Formula |
C27H23N3O3S2 |
---|---|
Molecular Weight |
501.6 g/mol |
IUPAC Name |
ethyl (7Z)-7-[(4-methylphenyl)methylidene]-8-oxo-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-ene-2-carboxylate |
InChI |
InChI=1S/C27H23N3O3S2/c1-3-33-26(32)24-28-30(22-12-8-5-9-13-22)27(35-24)29(21-10-6-4-7-11-21)25(31)23(34-27)18-20-16-14-19(2)15-17-20/h4-18H,3H2,1-2H3/b23-18- |
InChI Key |
KFJJUPONYDIJEZ-NKFKGCMQSA-N |
Isomeric SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)/C(=C/C3=CC=C(C=C3)C)/S2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)C)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Canonical SMILES |
CCOC(=O)C1=NN(C2(S1)N(C(=O)C(=CC3=CC=C(C=C3)C)S2)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
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